molecular formula C20H24ClN3O4S B12720155 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride CAS No. 161364-77-8

3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride

Cat. No.: B12720155
CAS No.: 161364-77-8
M. Wt: 437.9 g/mol
InChI Key: PQPMFHMNCUFVJV-UHFFFAOYSA-N
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Description

This compound is a thiazolidinone derivative featuring a 1,3-thiazolidin-3-yl core modified with a 2-methoxyphenoxymethyl substituent. The propanamide backbone is further substituted with a pyridin-4-ylmethyl group, and the molecule exists as a hydrochloride salt, enhancing its aqueous solubility . Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often mediated through interactions with enzymes or receptors such as peroxisome proliferator-activated receptors (PPARs) . The 2-methoxyphenoxy group may influence lipophilicity and target binding, while the pyridine moiety could enhance π-π stacking interactions in biological systems .

Properties

CAS No.

161364-77-8

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

IUPAC Name

3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride

InChI

InChI=1S/C20H23N3O4S.ClH/c1-26-16-4-2-3-5-17(16)27-14-20-23(10-11-28-20)19(25)12-18(24)22-13-15-6-8-21-9-7-15;/h2-9,20H,10-14H2,1H3,(H,22,24);1H

InChI Key

PQPMFHMNCUFVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CC=NC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the methoxyphenoxy and pyridinylmethyl groups. Common synthetic routes may involve:

    Formation of Thiazolidine Ring: This step often involves the reaction of a thiol with an amine in the presence of a carbonyl compound.

    Introduction of Methoxyphenoxy Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of Pyridinylmethyl Group: This step may involve the use of pyridine derivatives and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions may target the carbonyl group in the propanamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the methoxyphenoxy group may play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core structure : 1,3-thiazolidin-3-yl ring, a five-membered heterocycle with sulfur and nitrogen atoms.
  • Pyridin-4-ylmethyl group: Aromatic nitrogen-containing moiety, likely contributing to target selectivity. Hydrochloride salt: Improves solubility and bioavailability compared to the free base .
  • Molecular weight : Estimated >450 g/mol (based on structural analogs) .

Comparison with Similar Thiazolidinone Derivatives

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide; HCl 2-methoxyphenoxymethyl, pyridin-4-ylmethyl, HCl ~470 (estimated) Enhanced solubility (HCl salt)
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide (CAS 303093-06-3) 4-chlorophenyl, benzamide ~320 Antimicrobial activity
5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 690642-82-1) Thiazole-triazole hybrid ~280 Antifungal/anticancer potential
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl Fluoro-methoxyphenyl, methylpropanamide, HCl ~330 Neuroprotective/agrochemical applications

Key Observations :

  • Solubility: The hydrochloride salt improves solubility compared to neutral thiazolidinones, similar to CAS 690642-82-1 .
  • Bioactivity: Thiazolidinones with aromatic substituents (e.g., pyridine or chlorophenyl) often exhibit enhanced antimicrobial or anticancer activities due to improved membrane penetration .

Methodologies for Structural and Bioactivity Comparison

  • Murcko Scaffold Analysis: Identifies common core structures (e.g., thiazolidinone rings) to group compounds into chemotype classes .
  • Tanimoto Coefficient : Quantifies structural similarity using Morgan fingerprints; values >0.5 indicate significant overlap (e.g., pyridine vs. phenyl derivatives) .
  • Molecular Networking : Clusters compounds based on MS/MS fragmentation patterns; cosine scores >0.7 suggest shared bioactivity .
  • NMR Profiling : Chemical shift differences (e.g., δ 29–36 ppm) highlight substituent effects on electronic environments .

Research Findings and Implications

  • Bioactivity Clustering: Thiazolidinones with pyridine or methoxyphenyl groups cluster together in bioactivity profiles, suggesting shared mechanisms (e.g., kinase inhibition) .
  • Target Interactions : The target compound’s pyridinylmethyl group may engage in hydrogen bonding with residues like Asp/Glu in enzyme active sites, unlike chlorophenyl analogs .

Biological Activity

The compound 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride is a thiazolidine derivative with potential pharmacological applications. Its structure suggests that it may exhibit a range of biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound based on existing research and case studies.

  • Molecular Formula : C14H17N2O5S·HCl
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 161364-63-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • COX Inhibition : The compound has been suggested to act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory process. Inhibition of COX-II can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation and pain .
  • Antioxidant Activity : Thiazolidine derivatives have been reported to exhibit antioxidant properties, which may contribute to their anti-inflammatory effects by reducing oxidative stress in tissues .

In Vitro Studies

Several studies have evaluated the biological activity of similar thiazolidine derivatives, providing insights into the potential effects of the target compound:

  • Anti-inflammatory Activity : A study demonstrated that thiazolidine derivatives could significantly reduce inflammation in vitro by inhibiting the release of pro-inflammatory cytokines . The IC50 values for related compounds ranged from 0.011 μM to 0.4 μM against COX-II, indicating strong anti-inflammatory potential.

Case Studies

  • Chronic Pain Management : A clinical trial involving thiazolidine derivatives indicated significant improvement in pain scores among patients with chronic inflammatory conditions . Patients reported reduced reliance on conventional NSAIDs, suggesting a favorable safety profile.
  • Cardiovascular Implications : Another study highlighted the role of thiazolidine compounds in managing cardiovascular diseases by modulating inflammatory pathways associated with atherosclerosis . The ability to inhibit COX-II may help in reducing cardiovascular risks linked to chronic inflammation.

Comparative Efficacy Table

Compound NameMechanismIC50 (μM)Application
Thiazolidine ACOX-II Inhibitor0.011Anti-inflammatory
Thiazolidine BAntioxidant0.4Cardiovascular health
Target CompoundCOX-II Inhibitor (predicted)TBDChronic pain management

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